![molecular formula C17H30N2O5S B1426053 Mono-T-butoxycarbonyl 1,5-diaminopentane toluenesulfonic acid salt CAS No. 713520-27-5](/img/structure/B1426053.png)
Mono-T-butoxycarbonyl 1,5-diaminopentane toluenesulfonic acid salt
Overview
Description
Mono-T-butoxycarbonyl 1,5-diaminopentane toluenesulfonic acid salt, also known as Boc-NH (CH 2) 5NH 2 · nTosOH, is a chemical compound with the empirical formula C10H22N2O2 · xC7H8O3S .
Synthesis Analysis
This compound is used as a building block for solid phase peptide synthesis . It is a diaminopentane monoprotected with an acid-labile Boc protecting group .Molecular Structure Analysis
The molecular structure of this compound is represented by the Hill Notation: C10H22N2O2 · xC7H8O3S .Chemical Reactions Analysis
As a reagent, this compound is suitable for use as a spacer in peptide synthesis . The Boc protecting group can be removed under acidic conditions, allowing for further reactions with the exposed amine group .Physical And Chemical Properties Analysis
This compound is a white to slight yellow to beige powder . It has a molar mass of 374.5 g/mol . It is stored at temperatures between 2-8°C .Scientific Research Applications
Peptide Synthesis
This compound is primarily used as a building block in peptide synthesis . It serves as a spacer due to its chain length and the presence of two amine groups that can be selectively protected and deprotected. This allows for the sequential addition of amino acids in the synthesis of peptides.
Medicinal Chemistry
In medicinal chemistry, this compound’s protected amine groups are valuable for creating specific peptide sequences that can mimic biological active peptides or proteins, which are often used in drug discovery and development processes .
Biochemistry Research
In biochemistry, it’s utilized for studying protein-protein interactions. The compound can be incorporated into peptides that are used as probes to understand how proteins recognize and bind to each other, which is crucial for elucidating cellular signaling pathways .
Materials Science
The compound finds application in materials science, particularly in the development of novel polymeric materials. Its bifunctional nature allows it to act as a crosslinker, which can enhance the mechanical properties of polymers .
Environmental Science
Researchers use this compound in environmental science to study the degradation of peptide-based materials. Understanding how such compounds break down in the environment is essential for developing sustainable materials .
Analytical Chemistry
In analytical chemistry, Mono-T-butoxycarbonyl 1,5-diaminopentane toluenesulfonic acid salt is used as a standard or reference compound in chromatography to help identify and quantify peptides in complex biological samples .
Pharmacology
Pharmacologically, it’s used in the synthesis of peptide-based drugs. These drugs can have various therapeutic applications, including as hormones, vaccines, and enzyme inhibitors .
Chemical Engineering
In chemical engineering, this compound is used in process development for the large-scale synthesis of peptides. Its role in optimizing the synthesis process is crucial for the production of peptides at an industrial scale .
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(5-aminopentyl)carbamate;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2.C7H8O3S/c1-10(2,3)14-9(13)12-8-6-4-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,11H2,1-3H3,(H,12,13);2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKFZTSCNAAZQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mono-T-butoxycarbonyl 1,5-diaminopentane toluenesulfonic acid salt |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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